N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Medicinal chemistry Structure–activity relationship (SAR) Regioisomer profiling

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886919-54-6, molecular formula C17H15N3O2S, molecular weight 325.39 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-N-phenylacetamide hybrid class, a privileged scaffold widely explored in medicinal chemistry for anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory applications. The compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylthio)phenyl group and at the 2-position with a 2-phenylacetamide moiety through a direct N-linkage, distinguishing it from the more commonly encountered thioether-linked (C–S–C) oxadiazole-phenylacetamide analogs.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 886919-54-6
Cat. No. B2781730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
CAS886919-54-6
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2S/c1-23-14-9-7-13(8-10-14)16-19-20-17(22-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyVGSFLJYVJUWZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886919-54-6): Baseline Characterization and Compound-Class Context for Procurement Decisions


N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886919-54-6, molecular formula C17H15N3O2S, molecular weight 325.39 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-N-phenylacetamide hybrid class, a privileged scaffold widely explored in medicinal chemistry for anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory applications [1][2]. The compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylthio)phenyl group and at the 2-position with a 2-phenylacetamide moiety through a direct N-linkage, distinguishing it from the more commonly encountered thioether-linked (C–S–C) oxadiazole-phenylacetamide analogs. The 4-methylthio substitution pattern (para-SCH₃ on the phenyl ring) confers distinct electronic and steric properties relative to its 2- and 3-methylthio regioisomers, which influence target engagement, metabolic stability, and synthetic derivatization potential [3]. This compound is catalogued as a screening compound within the ChemBridge/Hit2Lead collection and is available from multiple commercial suppliers at purities typically ≥95%, making it a synthetically accessible and well-defined starting point for structure–activity relationship (SAR) campaigns and focused library design .

Why In-Class 1,3,4-Oxadiazole-Phenylacetamide Hybrids Cannot Be Interchanged: The Case for CAS 886919-54-6


The 1,3,4-oxadiazole-N-phenylacetamide chemotype encompasses dozens of commercially available analogs that differ subtly in substitution pattern yet display profound divergence in biological target engagement, physicochemical property profiles, and synthetic tractability. Specifically, the regioisomeric position of the methylthio substituent on the phenyl ring (ortho, meta, or para) dictates the three-dimensional presentation of the sulfur atom and the overall molecular dipole, directly impacting binding site complementarity in structurally distinct biological targets [1]. Published screening data for the 2-methylthio regioisomer (CAS 886910-91-4) reveals it has been tested in at least 8 distinct PubChem bioassays—including regulators of G-protein signaling (RGS4), muscarinic acetylcholine receptor M1, mu-opioid receptor, ADAM17, and LtaS from Staphylococcus aureus—yielding assay-specific activity fingerprints that cannot be extrapolated to the 4-methylthio regioisomer without experimental validation . Furthermore, the direct N-linkage between the oxadiazole 2-position and the phenylacetamide carbonyl in CAS 886919-54-6 creates a more rigid, planar pharmacophore compared to the flexible thioether (–S–CH₂–CO–) linker found in compounds such as 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide (CAS 130781-76-9), resulting in fundamentally different conformational ensembles and metabolic vulnerability [2]. Consequently, generic substitution within this compound class risks selecting an analog with divergent activity, selectivity, solubility, or stability, jeopardizing SAR continuity and lead optimization outcomes.

Quantitative Evidence Guide for N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886919-54-6): Comparator-Backed Differentiation Data for Scientific Selection


Regioisomeric Differentiation: 4-Methylthio vs. 2-Methylthio and 3-Methylthio Positional Isomers Define Distinct Biological Screening Profiles

The three positional isomers of N-(5-(methylthiophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide—CAS 886919-54-6 (4-SMe), CAS 886910-91-4 (2-SMe), and CAS 886915-14-6 (3-SMe)—share identical molecular formula (C17H15N3O2S) and molecular weight (325.4 g/mol) but are not pharmaceutically equivalent . The 2-SMe isomer (CAS 886910-91-4) has been profiled in PubChem across ≥8 distinct bioassays including: RGS4 activator (JHICC_RGS_Act_HTS), mu-opioid receptor agonist (OPRM1-OPRD1_AG_LUMI_1536), ADAM17 inhibitor (ADAM17_INH_QFRET_1536), M1 muscarinic receptor agonist (CHRM1_AG_FLUO8_1536), and LtaS inhibitor in S. aureus (AID 720641). In contrast, the target compound (4-SMe isomer) and the 3-SMe isomer lack this breadth of published bioassay data . The 4-SMe substitution places the sulfur atom para to the oxadiazole ring, maximizing the molecular dipole moment along the long axis of the molecule, which is predicted to alter hydrogen-bond acceptor geometry at the oxadiazole N3/N4 positions compared to the ortho- and meta-substituted isomers. The 3-SMe isomer is noted by supplier technical documentation to enhance lipophilicity and membrane permeability due to the electronic contribution of the methylsulfanyl group, a property that differs quantitatively between the three regioisomers [1].

Medicinal chemistry Structure–activity relationship (SAR) Regioisomer profiling

Class-Level Anticancer Activity: Oxadiazole-N-Phenylacetamide Conjugates Demonstrate Sub-Micromolar to Nanomolar Cytotoxicity Against Human Cancer Cell Lines

Although direct anticancer data for CAS 886919-54-6 are not yet published, closely related oxadiazole-N-phenylacetamide conjugates have demonstrated potent anticancer activity across multiple cell lines and molecular targets. In a 2023 study (Polkam et al.), 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were evaluated: compound 4h exhibited IC50 < 0.14 µM against A549 human lung adenocarcinoma cells, outperforming cisplatin, while compounds 4f, 4i, 4k, and 4l showed IC50 values of 1.59–7.48 µM on the same cell line [1]. In a separate study, oxadiazole-N-phenylacetamide conjugate 11i inhibited VEGFR-2 with IC50 = 0.56 nM (comparable to sorafenib, IC50 = 0.46 nM) and displayed cytotoxicity against HepG2 (IC50 = 3.26 µM) and HCT-116 (IC50 = 5.11 µM), exceeding sorafenib's potency (IC50 = 8.83 and 6.68 µM, respectively) [2]. The N-phenylacetamide moiety is a critical pharmacophoric element in both examples, and the 4-methylthio substitution in CAS 886919-54-6 offers a distinct electronic environment for engaging kinase ATP-binding pockets or metalloproteinase active sites not accessible to the thioether-linked comparator series.

Anticancer drug discovery Cytotoxicity VEGFR-2 inhibition

Enzyme Inhibition Potency Contextualization: The N-Phenylacetamide-Oxadiazole Pharmacophore Achieves Picomolar-Level Tyrosinase Inhibition, Demonstrating Scaffold Intrinsic Potency

The intrinsic potency of the oxadiazole-N-phenylacetamide pharmacophore is exemplified by 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, which inhibited mushroom tyrosinase with an IC50 of 0.003 ± 0.00 µM—approximately 5,610-fold more potent than the standard inhibitor kojic acid (IC50 = 16.83 ± 1.16 µM) [1]. The N-phenylacetamide substructure was identified as a key pharmacophoric contributor to binding within the tyrosinase active site, and the oxadiazole ring provided metabolic stability and conformational rigidity. The 4-methylthio compound (CAS 886919-54-6) retains the critical N-phenylacetamide motif but replaces the thioether linkage and 2-methoxyphenyl group with a direct N-attachment to the oxadiazole and a 4-methylthiophenyl substituent. This structural permutation is predicted to alter the hydrogen-bonding network with catalytic copper ions and conserved active-site residues, potentially yielding a distinct selectivity profile relative to the reported picomolar inhibitor.

Enzyme inhibition Tyrosinase Melanin biosynthesis

Synthetic Versatility Advantage: The Methylthio Substituent Enables Controlled, Stepwise Oxidation to Sulfoxide and Sulfone Derivatives for Property Tuning

The 4-methylthio (–SCH₃) substituent on the phenyl ring of CAS 886919-54-6 provides a chemically accessible handle for sequential oxidation: treatment with one equivalent of m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding sulfoxide (–S(O)CH₃; ΔMW = +16), while excess oxidizing agent produces the sulfone (–S(O)₂CH₃; ΔMW = +32) [1]. This oxidative derivatization strategy enables systematic modulation of electronic properties (Hammett σₚ: –SMe = 0.00; –S(O)Me ≈ +0.49; –S(O)₂Me ≈ +0.72), hydrogen-bond acceptor capacity, and aqueous solubility without altering the core oxadiazole-phenylacetamide pharmacophore. In contrast, thioether-linked analogs such as 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide (CAS 130781-76-9) lack an aryl-methylthio group amenable to the same controlled oxidation sequence [2]. This synthetic versatility is particularly valuable for lead optimization campaigns where incremental logP reduction, improved metabolic stability (reduced CYP450-mediated sulfur oxidation at an unintended site), or enhanced crystalline character is required.

Synthetic chemistry Prodrug design Physicochemical property modulation

Commercial Availability and Purity Benchmarking: Defined Purity Specifications Enable Reproducible Procurement Across Multiple Supplier Channels

CAS 886919-54-6 is a catalogued screening compound within the ChemBridge collection (accessible via Hit2Lead.com), one of the largest commercially available small-molecule screening libraries with over 1,000,000 compounds in stock . The compound is listed with a typical purity of ≥95%, which is comparable to the purity specifications of closely related regioisomers: the 3-SMe isomer (CAS 886915-14-6) is offered by Life Chemicals at 90%+ purity, with pricing at $63.00 for 5 µmol and $79.00 for 10 mg [1]. The direct N-linked architecture of CAS 886919-54-6, combined with its position within the ChemBridge screening deck, ensures that procurement for focused library design or hit follow-up benefits from established supply chain reliability, defined purity, and immediate availability—factors that become critical when parallel procurement of the regioisomeric 2-SMe (CAS 886910-91-4) and 3-SMe analogs is required for comparative SAR studies.

Chemical procurement Screening library Purity specification

Optimal Research and Industrial Application Scenarios for N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886919-54-6)


Regioisomer-Focused SAR Campaigns for Kinase, GPCR, or Metalloproteinase Targets

Procure CAS 886919-54-6 as the para-methylthio regioisomer alongside the ortho- (CAS 886910-91-4) and meta- (CAS 886915-14-6) isomers to construct a three-compound positional scanning set. The divergent PubChem bioassay fingerprints already documented for the 2-SMe isomer across GPCR, ion channel, and antibacterial targets provide a baseline for comparative profiling of the 4-SMe compound against the same or analogous targets. The direct N-linkage architecture and 4-SMe dipole orientation differentiate this compound from the more extensively studied thioether-linked oxadiazole-phenylacetamide series [1], enabling exploration of novel chemical space within established druggable target classes.

Oxidation-State Prodrug or Property-Modulation Library Generation

Utilize the methylthio (–SCH₃) group of CAS 886919-54-6 as a synthetic starting point for controlled oxidation to the corresponding sulfoxide and sulfone derivatives [2]. This three-compound parent–sulfoxide–sulfone series permits systematic evaluation of how incremental increases in sulfur oxidation state affect aqueous solubility, logP, metabolic stability, and target binding affinity without alteration of the core pharmacophore. Such a library is directly applicable to lead optimization programs where balancing potency with ADME properties is the primary bottleneck, and the strategy is not readily applicable to the widely available thioether-linked analog series where oxidation disrupts pharmacophore connectivity [3].

Anticancer Lead Identification Leveraging the Oxadiazole-N-Phenylacetamide Pharmacophore

Deploy CAS 886919-54-6 in focused screening against cancer cell line panels (e.g., NCI-60, A549, HepG2, HCT-116, MCF-7) and VEGFR-2 enzymatic assays, benchmarked against the published activity of class representatives such as compound 4h (IC50 < 0.14 µM, A549) and compound 11i (VEGFR-2 IC50 = 0.56 nM) [4][5]. The 4-methylthio substitution has not been explored in published anticancer oxadiazole-N-phenylacetamide SAR, offering a genuine opportunity to identify a novel potency/selectivity cluster. The established commercial availability at ≥95% purity through ChemBridge supports rapid procurement for pilot screening and hit validation.

Antimicrobial Target Profiling Informed by Regioisomer Screening Precedent

Given that the 2-SMe regioisomer (CAS 886910-91-4) has been screened in a PubChem bioassay targeting LtaS inhibition in Staphylococcus aureus (AID 720641) , procure CAS 886919-54-6 for parallel antimicrobial susceptibility testing (MIC determination against Gram-positive and Gram-negative panels) and LtaS enzymatic assays. The distinct regioisomeric presentation of the methylthio group may yield differential activity against bacterial targets, and the oxidation handle [2] provides a built-in strategy for generating backup analogs with improved antibacterial potency or reduced cytotoxicity.

Quote Request

Request a Quote for N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.